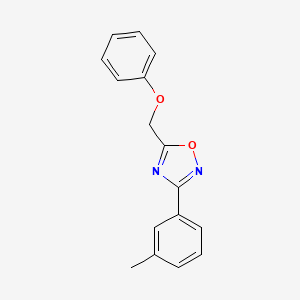
methyl 3-(1-azepanylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives like our compound of interest often involves multi-step chemical reactions that incorporate various functional groups into the quinoline core. For instance, a practical and large-scale synthesis approach for a similar quinoline derivative was demonstrated by Bänziger et al. (2000), where key steps included hydrogenation, Birch reduction, and acidic cyclization to obtain the desired compound with high yield (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction. Kovalenko et al. (2020) utilized these methods to confirm the structure of synthesized quinoline compounds, providing insights into the regioselectivity of their methylation reactions (Kovalenko, Drushlyak, Shishkina, Konovalova, Mariutsa, Bunyatyan, Kravchenko, Ivanov, Ivachtchenko, & Langer, 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their chemical structure and properties. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD led to the synthesis of a polyfunctionalized quinoline, highlighting the versatility of quinoline chemistry (Tominaga, Luo, & Castle, 1994).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structure and hydrogen bonding patterns of a quinoline derivative were elucidated by Gao (2005), providing valuable information on its solid-state properties (Gao, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron distribution, of quinoline derivatives are influenced by their molecular structure. The synthesis and characterization of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by Kovalenko et al. (2020) shed light on the chemical properties of such compounds, demonstrating their potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
属性
IUPAC Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-16(12-21-9-5-3-4-6-10-21)18(22)15-11-14(19(23)24-2)7-8-17(15)20-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUNOMNFGYBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5650092.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5650097.png)

![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5650104.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine](/img/structure/B5650111.png)
![2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5650127.png)
![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)
![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)